molecular formula C19H16ClNO3 B5707546 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide CAS No. 618400-82-1

5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide

Cat. No.: B5707546
CAS No.: 618400-82-1
M. Wt: 341.8 g/mol
InChI Key: ZZNSKEYRHNLWRG-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorophenylamine with 4-ethoxybenzoyl chloride to form an intermediate, which is then cyclized with furan-2-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-efficiency, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide
  • 5-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide
  • 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-thiopheneamide

Uniqueness

5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-2-23-14-9-7-13(8-10-14)21-19(22)18-12-11-17(24-18)15-5-3-4-6-16(15)20/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNSKEYRHNLWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618400-82-1
Record name 5-(2-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-2-FURAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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